7-Fluoroisoquinoline
Overview
Description
7-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids.
Mechanism of Action
Target of Action
7-Fluoroisoquinoline is a type of fluorinated isoquinoline . Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities . .
Mode of Action
It’s known that the introduction of fluorine atoms into isoquinolines often causes unique bioactivities . This is due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Biochemical Pathways
Isoquinolines are known to be involved in various biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that this compound has good bioavailability.
Result of Action
It’s known that fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties .
Action Environment
It’s known that the compound has a good solubility profile , which suggests that it may be stable in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic methodologies have been developed for the preparation of fluorinated isoquinoline derivatives. These include:
Direct Fluorination: The direct introduction of fluorine onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: Simultaneous installation of an isoquinoline framework and a fluorine substituent.
Industrial Production Methods: Industrial production methods for 7-Fluoroisoquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product .
Chemical Reactions Analysis
7-Fluoroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups into the molecule.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of fluorinated isoquinoline derivatives .
Scientific Research Applications
7-Fluoroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced biological activity due to the presence of the fluorine atom.
Comparison with Similar Compounds
- 7-Fluoroquinoline
- 5-Fluoroisoquinoline
- 6-Fluoroisoquinoline
Comparison: 7-Fluoroisoquinoline is unique due to its specific substitution pattern, which can result in distinct biological activities and physical properties compared to other fluorinated isoquinolines. For example, the position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVLUJLORMBHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608055 | |
Record name | 7-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-12-3 | |
Record name | 7-Fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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